molecular formula C12H27N3 B6329377 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine CAS No. 1365969-66-9

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

Cat. No.: B6329377
CAS No.: 1365969-66-9
M. Wt: 213.36 g/mol
InChI Key: MBSRQZOEVHOQHO-UHFFFAOYSA-N
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Description

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor. For instance, an imine intermediate can be formed by reacting a ketone with an amine, followed by reduction to yield the desired diazepane. This process often employs catalysts such as imine reductases (IREDs) to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert imine intermediates to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reductive amination often employs reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reductive amination produces secondary or tertiary amines.

Scientific Research Applications

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. Pathways involved in its mechanism of action include binding to orexin receptors or inhibiting Rho-associated protein kinase (ROCK) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSRQZOEVHOQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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